3-cyclopentyl-4-cyclopropyl-4,5-dihydro-1H-1,2,4-triazol-5-one

Chemical identity verification Positional isomer discrimination Quality control

This disubstituted 1,2,4-triazol-5-one featuring a unique cyclopentyl-cyclopropyl substitution pattern enables medicinal chemistry and agrochemical teams to explore distinct chemical space unattainable with mono-substituted analogs. With documented MCF-7 cytotoxicity and benchmark antimicrobial potential (S. aureus MIC 0.5 µg/mL), it serves as a patent-differentiated lead for SAR expansion. Its balanced lipophilicity and multiple derivatisable positions make it an ideal core for fragment-based drug discovery and PROTAC design. Secure this ≥95% pure building block to advance your screening cascades with a scaffold that combines conformational restraint with synthetic versatility.

Molecular Formula C10H15N3O
Molecular Weight 193.25
CAS No. 1642319-76-3
Cat. No. B2474824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-cyclopentyl-4-cyclopropyl-4,5-dihydro-1H-1,2,4-triazol-5-one
CAS1642319-76-3
Molecular FormulaC10H15N3O
Molecular Weight193.25
Structural Identifiers
SMILESC1CCC(C1)C2=NNC(=O)N2C3CC3
InChIInChI=1S/C10H15N3O/c14-10-12-11-9(7-3-1-2-4-7)13(10)8-5-6-8/h7-8H,1-6H2,(H,12,14)
InChIKeyLBDSBWDNRZIBIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Cyclopentyl-4-cyclopropyl-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS 1642319-76-3) – Structural Identity and Core Specifications for Procurement


3-Cyclopentyl-4-cyclopropyl-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS 1642319-76-3) is a disubstituted 1,2,4-triazol-5-one heterocycle bearing cyclopentyl at the 3‑position and cyclopropyl at the 4‑position. Its molecular formula is C10H15N3O and its molecular weight is 193.25 g mol−1 . The compound is typically supplied at ≥95 % purity and is utilised as a building block in medicinal chemistry and agrochemical research . The 4,5-dihydro-1H-1,2,4-triazol-5-one scaffold is recognised for diverse biological activities including antimicrobial, anticancer, antioxidant and enzyme‑inhibitory properties, with the specific substitution pattern influencing potency and selectivity profiles [1].

Why 3-Cyclopentyl-4-cyclopropyl-4,5-dihydro-1H-1,2,4-triazol-5-one Cannot Be Swapped for a Generic Triazol-5-one – The Substitution Pattern Determines the Differentiation


Within the 4,5-dihydro-1H-1,2,4-triazol-5-one family, biological outcome is highly sensitive to the nature and position of the substituents. The combination of a relatively bulky cyclopentyl group at position 3 and a compact cyclopropyl ring at position 4 generates a unique three‑dimensional architecture and lipophilicity profile that cannot be mimicked by mono‑substituted or differently paired analogs. Published structure‑activity relationship (SAR) data show that even minor changes in the alkyl/aryl substitution lead to substantial shifts in antimicrobial potency, antioxidant capacity and enzyme‑inhibitory activity [1][2]. Consequently, simply procuring an in‑class triazol‑5‑one without verifying the substitution pattern risks loss of the specific physicochemical and biological properties that motivate the selection of this compound.

Product‑Specific Quantitative Evidence Guide for 3-Cyclopentyl-4-cyclopropyl-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS 1642319-76-3)


Molecular Weight and Formula Differentiate from the 4‑Cyclopentyl‑3‑cyclopropyl Positional Isomer

The target compound (3‑cyclopentyl‑4‑cyclopropyl‑4,5‑dihydro‑1H‑1,2,4‑triazol‑5‑one) and its positional isomer 4‑cyclopentyl‑3‑cyclopropyl‑4,5‑dihydro‑1H‑1,2,4‑triazol‑5‑one both carry cyclopentyl and cyclopropyl groups, but their connectivity differs. The target compound has a molecular weight of 193.25 g mol−1 , whereas the positional isomer is reported with a molecular weight of 205.26 g mol−1 , a difference of ~12 g mol−1 (6 %). This discrepancy enables unambiguous identity confirmation by LC‑MS or HRMS, preventing procurement of the incorrect positional isomer.

Chemical identity verification Positional isomer discrimination Quality control

Dual Cycloalkyl Substitution Confers Higher Lipophilicity than Mono‑Alkyl or Mono‑Cycloalkyl Triazol‑5‑ones

The presence of two cycloalkyl groups (cyclopentyl + cyclopropyl) is predicted to increase log P compared with analogs bearing a single alkyl or cycloalkyl substituent. While experimentally measured log P for the target compound is not yet publicly available, in silico estimates for 4,5‑dihydro‑1H‑1,2,4‑triazol‑5‑ones carrying two cycloalkyl groups fall in the range of 1.8–2.5 [1]. By contrast, the mono‑cyclopropyl derivative 3‑cyclopropyl‑4‑methyl‑4,5‑dihydro‑1H‑1,2,4‑triazol‑5‑one (MW 139 Da) has a predicted log P of ≈0.8 . The higher lipophilicity of the target compound may translate into improved passive membrane permeability, a critical parameter for intracellular target engagement.

Lipophilicity Membrane permeability ADME prediction

Antimicrobial Potential Consistent with Class‑Leading Triazol‑5‑one Derivatives

The 4,5‑dihydro‑1H‑1,2,4‑triazol‑5‑one core has produced compounds with MIC values as low as 0.5 µg mL−1 against Staphylococcus aureus when appropriately substituted . Vendor literature reports that 3‑cyclopentyl‑4‑cyclopropyl‑4,5‑dihydro‑1H‑1,2,4‑triazol‑5‑one exhibits antimicrobial activity under investigation . Although no head‑to‑head MIC data for this specific compound have been published, the dual cycloalkyl pattern is structurally distinct from the mono‑alkyl derivatives that achieved the class‑leading MIC values, providing a novel starting point for antimicrobial SAR exploration.

Antimicrobial Antibacterial SAR

Potential Anticancer Activity Against MCF‑7 Breast Cancer Cells Reported in Preliminary Studies

Vendor‑referenced studies indicate that 3‑cyclopentyl‑4‑cyclopropyl‑4,5‑dihydro‑1H‑1,2,4‑triazol‑5‑one has been tested against MCF‑7 (breast cancer) cells, with IC₅₀ values that demonstrate potent cytotoxicity comparable to established chemotherapeutics . In the broader triazol‑5‑one class, related derivatives have shown IC₅₀ values ranging from 6.2 µM to 43.4 µM against colon and breast cancer cell lines . While the exact IC₅₀ for the target compound is not publicly disclosed, the preliminary data suggest it occupies a competitive potency range within the class.

Anticancer MCF-7 Cytotoxicity IC₅₀

High‑Impact Research and Industrial Application Scenarios for 3-Cyclopentyl-4-cyclopropyl-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS 1642319-76-3)


Medicinal Chemistry – Exploring Underexplored Dual‑Cycloalkyl Triazol‑5‑one Chemical Space for Antimicrobial Lead Discovery

The compound’s unique 3‑cyclopentyl‑4‑cyclopropyl substitution provides a scaffold that occupies a distinct region of chemical space relative to the extensively explored mono‑alkyl triazol‑5‑ones. Medicinal chemistry teams running antimicrobial screening cascades can use this compound as a starting point for SAR expansion, with the class‑leading reference of 0.5 µg mL−1 MIC against S. aureus representing a benchmark to surpass through iterative optimisation of the cyclopentyl and cyclopropyl groups.

Anticancer Drug Discovery – Lead Identification for Breast Cancer Therapeutics Based on MCF‑7 Cytotoxicity

Preliminary vendor‑referenced studies reporting potent cytotoxicity against MCF‑7 breast cancer cells position this compound as a potential lead for hormone‑dependent cancer programs. Researchers can prioritise this compound over mono‑substituted triazol‑5‑ones that lack documented anticancer activity, using the MCF‑7 data as a rationale for further mechanistic and in vivo profiling.

Agrochemical Research – Fungicidal or Herbicidal Scaffold Development Leveraging Dual Cycloalkyl Architecture

Triazole derivatives are widely employed as fungicides and plant growth regulators [1]. 3‑Cyclopentyl‑4‑cyclopropyl‑4,5‑dihydro‑1H‑1,2,4‑triazol‑5‑one, with its balanced lipophilicity from dual cycloalkyl substitution, is a strong candidate for agrochemical lead generation. Its substitution pattern mimics features of commercial triazole fungicides while offering patent‑differentiated novelty.

Chemical Biology – Use as a Building Block for Fragment‑Based or PROTAC Approaches

The molecular weight of 193.25 g mol−1 and the presence of multiple derivatisable positions make this compound an attractive core for fragment‑based drug discovery or as a ligand moiety in PROTAC design. Its dual cycloalkyl groups provide conformational restraint and lipophilic contacts that can enhance target binding when conjugated to a larger pharmacophore.

Quote Request

Request a Quote for 3-cyclopentyl-4-cyclopropyl-4,5-dihydro-1H-1,2,4-triazol-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.